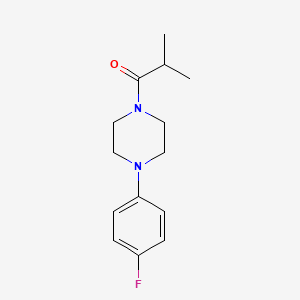![molecular formula C16H13NO6 B5837172 5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
5-[(3-methoxybenzoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-methoxybenzoyl)amino]isophthalic acid, commonly known as MIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIA is a derivative of isophthalic acid, which is a common building block in the synthesis of various organic compounds.
作用機序
The mechanism of action of MIA in cancer cells is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. MIA has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell survival and growth. MIA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
MIA has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. MIA has also been shown to exhibit good water solubility and stability, which are important properties for drug delivery systems. In addition, MIA has been shown to exhibit fluorescence properties, which make it a useful tool for imaging and detection applications.
実験室実験の利点と制限
One advantage of using MIA in lab experiments is its versatility, as it can be functionalized with various targeting moieties to improve its specificity towards different cell types. Another advantage is its low toxicity towards normal cells, which makes it a safe candidate for cancer therapy. However, one limitation of using MIA in lab experiments is its relatively high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of MIA. One direction is the development of MIA-based drug delivery systems for cancer therapy, which could improve the specificity and efficacy of cancer treatments. Another direction is the development of MIA-based fluorescent probes for imaging and detection applications, which could have important applications in environmental science and biomedical research. Finally, further studies are needed to elucidate the mechanism of action of MIA in cancer cells, which could lead to the development of more effective cancer treatments.
合成法
The synthesis of MIA involves the reaction of 3-methoxybenzoic acid with isophthalic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is 5-[(3-methoxybenzoyl)amino]isophthalic acid, which can be purified through recrystallization.
科学的研究の応用
MIA has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, MIA has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. MIA has also been studied for its potential use as a drug delivery system, as it can be functionalized with various targeting moieties to improve its specificity towards cancer cells. In materials science, MIA has been used as a building block in the synthesis of various polymers and organic materials. In environmental science, MIA has been studied for its potential use as a water-soluble fluorescent probe for detecting heavy metal ions.
特性
IUPAC Name |
5-[(3-methoxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-23-13-4-2-3-9(8-13)14(18)17-12-6-10(15(19)20)5-11(7-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESFXFWEQDQMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)






![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)
![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)